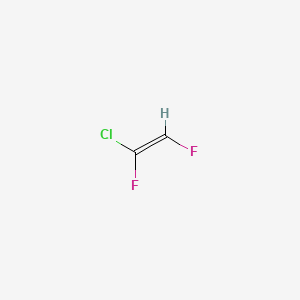

Ethene, 1-chloro-1,2-difluoro-, (1E)-

Description

Halogenated ethenes, and particularly fluorinated alkenes, represent a cornerstone of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological characteristics.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-chloro-1,2-difluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJENPNUXCMYXPT-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/Cl)\F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301288620 | |

| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-86-7, 30860-28-7, 359-04-6 | |

| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-1-Chloro-2-fluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Chloro-2-fluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030860287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1,2-difluoro-, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,2-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1e 1 Chloro 1,2 Difluoroethene

Stereoselective Synthesis Strategies

Stereoselective synthesis is crucial for isolating the (E)-isomer of 1-chloro-1,2-difluoroethene from its (Z)-isomer. The choice of synthetic route, including the precursor molecule, reagents, and catalysts, directly influences the stereochemical outcome of the reaction. Key strategies involve creating a double bond through elimination reactions where the geometry of the transition state dictates the final product configuration.

Dehydrohalogenation is a widely utilized method for introducing a double bond into an alkyl halide framework. libretexts.org This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons, typically facilitated by a base or a catalyst. libretexts.org The stereoselectivity of the reaction is highly dependent on the nature of the substrate and the reaction conditions. For the synthesis of (1E)-1-chloro-1,2-difluoroethene, this involves the selective elimination of either hydrogen fluoride (B91410) (HF) or hydrogen chloride (HCl) from a suitable polyhalogenated ethane (B1197151) precursor.

The dehydrofluorination of hydrofluorocarbons (HFCs) serves as a viable pathway to fluoroalkenes. In an analogous synthesis for 1,2-difluoroethylene (B154328), 1,1,2-trifluoroethane (B1584508) (HFC-143) is dehydrofluorinated in the presence of a base, such as potassium tert-butoxide (t-BuOK), or over metal-based catalysts. nih.govbeilstein-journals.org Catalytic systems for this transformation include those based on chromium, aluminum, iron, nickel, or magnesium. nih.govbeilstein-journals.org

For the targeted synthesis of (1E)-1-chloro-1,2-difluoroethene, a logical precursor would be 1-chloro-1,2,2-trifluoroethane (HCFC-133) . The elimination of hydrogen fluoride from this molecule would yield the desired product. The stereochemical control to favor the (E)-isomer would depend on the chosen catalyst and reaction conditions, aiming for a trans-elimination pathway.

Table 1: Analogous Dehydrofluorination Reaction Data

| Precursor | Reagent/Catalyst | Product |

| 1,1,2-Trifluoroethane (HFC-143) | t-BuOK or Cr, Al, Fe, Ni, Mg-based catalysts | 1,2-Difluoroethylene |

Dehydrochlorination offers another effective elimination route to fluoroalkenes. The synthesis of 1,2-difluoroethene (B157984) can be achieved from precursors like 2-chloro-1,2-difluoroethane (HCFC-142) or 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a). nih.govbeilstein-journals.org This reaction is typically performed in the presence of metal-based catalysts containing elements such as iron, magnesium, calcium, nickel, zinc, palladium, lithium, sodium, or ruthenium. nih.gov

To synthesize (1E)-1-chloro-1,2-difluoroethene, a precursor such as 1,2-dichloro-1,1-difluoroethane (HCFC-132b) could be employed. The removal of a molecule of hydrogen chloride from HCFC-132b would generate 1-chloro-1,2-difluoroethene. Achieving high stereoselectivity for the (E)-isomer requires careful optimization of the catalytic system and process parameters to control the elimination geometry.

Table 2: Catalysts for Analogous Dehydrochlorination Reactions

| Precursor(s) | Catalyst(s) | Product |

| 2-Chloro-1,2-difluoroethane (HCFC-142), 1-Chloro-1,2-difluoroethane (HCFC-142a) | Fe, Mg, Ca, Ni, Zn, Pd, Li, Na, Ru | 1,2-Difluoroethylene |

Reductive dehalogenation involves the removal of two halogen atoms from adjacent carbons using a reducing agent, a process also known as dehalogenation. libretexts.org This method is particularly useful for synthesizing alkenes from vicinal dihaloalkanes. libretexts.org The stereochemistry of the resulting alkene is often dependent on the stereochemistry of the starting dihaloalkane and the reaction mechanism.

Zinc metal is a common and effective reagent for the dehalogenation of vicinal dihaloalkanes to form alkenes. libretexts.org In the synthesis of the related compound 1,2-difluoroethylene, 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132) is treated with zinc dust to yield a mixture of (E)- and (Z)-1,2-difluoroethylene, which can then be separated. nih.govbeilstein-journals.orgbeilstein-journals.org

For the stereo-controlled formation of (1E)-1-chloro-1,2-difluoroethene, a suitable precursor would be a trichlorodifluoroethane, such as 1,1,2-trichloro-1,2-difluoroethane . The reaction of this precursor with zinc, likely in a polar solvent like methanol (B129727) or ethanol, would lead to the elimination of two chlorine atoms. libretexts.orgorgsyn.org The stereochemical composition of the product mixture would be influenced by the conformation of the starting material and the reaction mechanism, which often proceeds via an anti-elimination pathway.

Table 3: Zinc-Mediated Reductive Dehalogenation Data

| Precursor | Reagent | Product(s) |

| 1,2-Dichloro-1,2-difluoroethane (HCFC-132) | Zinc (Zn) | (E)-1,2-difluoroethylene and (Z)-1,2-difluoroethylene |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc (Zn) in Methanol | 1,1-Dichloro-2,2-difluoroethylene |

Magnesium is another metal that can be employed for the reductive dehalogenation of halogenated ethanes. Similar to zinc, magnesium can effect the elimination of vicinal halogens to create a carbon-carbon double bond. The synthesis of 1,2-difluoroethylene from 1,2-dichloro-1,2-difluoroethane (HCFC-132) can be accomplished using magnesium as the reducing agent. nih.govbeilstein-journals.orgbeilstein-journals.org

In the context of synthesizing (1E)-1-chloro-1,2-difluoroethene, magnesium could be used as an alternative to zinc. Reacting a precursor like 1,1,2-trichloro-1,2-difluoroethane with magnesium would be expected to yield 1-chloro-1,2-difluoroethene. The stereoselectivity of this reduction would similarly depend on reaction conditions and the conformation of the substrate, providing a potential route to the desired (E)-isomer.

Reductive Dehalogenation Approaches

Catalytic Hydrogenolysis of Dichlorodifluoroethylene

A prominent and industrially viable method for the synthesis of (1E)-1-chloro-1,2-difluoroethene is the catalytic hydrogenolysis of 1,2-dichloro-1,2-difluoroethylene (B1335003). This process involves the selective removal of a chlorine atom by reaction with hydrogen gas in the presence of a suitable catalyst.

The reaction is typically carried out at elevated temperatures, generally ranging from 200°C to 600°C, with a preferred range of 300°C to 400°C. The process can be conducted at atmospheric pressure or under superatmospheric pressures up to 15 bars. A continuous flow reactor with a heated catalytic bed is often employed. The molar ratio of hydrogen to 1,2-dichloro-difluoroethylene is a critical parameter, typically maintained between 0.5 to 10, with a preference for a ratio of 3 to 5 to achieve a desirable product distribution.

Palladium (Pd) is a commonly used catalyst for this transformation, often supported on an inert material such as activated carbon or alumina. The catalyst concentration on the support usually ranges from 0.1 to 5% by weight. The choice of catalyst and reaction conditions significantly influences the selectivity towards the desired (1E)-1-chloro-1,2-difluoroethene over the fully hydrogenated product, 1,2-difluoroethylene.

| Parameter | Typical Range | Preferred Range |

|---|---|---|

| Temperature | 200°C - 600°C | 300°C - 400°C |

| Pressure | Atmospheric - 15 bar | Not specified |

| H₂ / C₂Cl₂F₂ Molar Ratio | 0.5 - 10 | 3 - 5 |

| Catalyst | Palladium (supported) |

Transformations from Other Unsaturated Halogenated Precursors

Beyond the direct hydrogenolysis of dichlorodifluoroethylene, (1E)-1-chloro-1,2-difluoroethene can be synthesized from other unsaturated halogenated precursors. One notable, albeit less industrially favored, method is the reduction of 1,2-difluoro-1,1,2-trichloroethane (B1208845) with zinc in an alcoholic solution. The significant quantity of zinc required and the subsequent disposal of zinc salts present environmental and economic challenges.

Another approach involves the dehydrochlorination of saturated precursors like 1,2-dichloro-1,2-difluoroethane. This elimination reaction can be promoted by various bases or through catalytic process over metal-based catalysts. The choice of reaction conditions and catalyst is crucial to control the stereoselectivity of the resulting alkene.

Comparative Analysis of Stereocontrolled Syntheses for Related Halogenated Ethenes

The stereocontrolled synthesis of halogenated ethenes, including the (E) and (Z) isomers of 1-chloro-1,2-difluoroethene, is a critical aspect of modern organic synthesis. The spatial arrangement of the halogen atoms significantly influences the physical, chemical, and biological properties of the molecule. Various strategies have been developed to achieve high stereoselectivity in the formation of the C=C double bond.

For the synthesis of (E)-haloalkenes, several methods are employed, often relying on the specific geometry of the starting material or the mechanism of the reaction. For instance, the reduction of alkynes can proceed with high stereoselectivity. The choice of reducing agent and catalyst system is paramount in determining the stereochemical outcome. For example, hydroboration-protonolysis of haloalkynes can lead to the formation of (E)-vinyl halides.

In contrast, methods that proceed through a syn-addition to an alkyne or a syn-elimination from a saturated precursor will favor the formation of the (Z)-isomer. The choice of catalyst, solvent, and temperature can often be tuned to favor one isomer over the other. For instance, palladium-catalyzed reactions have shown high selectivity in the synthesis of specific isomers of vinyl halides.

A comparative analysis of different synthetic routes reveals a trade-off between stereoselectivity, yield, and reaction conditions.

| Method | Typical Stereoselectivity | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Variable, depends on conditions | H₂, Pd/C | Industrially scalable | Can lead to over-reduction |

| Reduction of Haloalkynes | High (E or Z) | Hydrides, specific catalysts | Good stereocontrol | Precursor availability |

| Dehydrohalogenation | Depends on substrate and base | Strong bases, metal catalysts | Versatile | Can produce isomeric mixtures |

| Wittig-type Reactions | Can be tuned for E or Z | Phosphorus ylides | Good functional group tolerance | Stoichiometric phosphine (B1218219) oxide waste |

Catalytic Systems in (1E)-1-Chloro-1,2-difluoroethene Synthesis

The choice of the catalytic system is pivotal in the synthesis of (1E)-1-chloro-1,2-difluoroethene, influencing not only the reaction rate but also the selectivity and yield of the desired product. In the context of catalytic hydrogenolysis of 1,2-dichloro-1,2-difluoroethylene, transition metal catalysts are predominantly used.

Palladium (Pd) stands out as a highly effective catalyst for this transformation. It is typically used in a supported form, with activated carbon (Pd/C) being a common choice due to its high surface area and stability at elevated temperatures. The palladium facilitates the cleavage of the C-Cl bond and the subsequent hydrogenation. The interaction between the metal and the support can influence the catalytic activity and selectivity.

Other transition metals such as platinum (Pt), rhodium (Rh), ruthenium (Ru), and nickel (Ni) have also been investigated for similar hydrodehalogenation reactions. The specific choice of metal can affect the product distribution, with some metals favoring the formation of the desired monochlorinated product while others may lead to a higher degree of hydrogenation to 1,2-difluoroethylene. The development of bimetallic catalysts, where a second metal is added to palladium, is an active area of research aimed at enhancing catalyst performance and longevity.

Exploration of Green Chemistry Principles in (1E)-1-Chloro-1,2-difluoroethene Synthesis

The synthesis of (1E)-1-chloro-1,2-difluoroethene can be evaluated through the lens of green chemistry principles to assess its environmental impact and sustainability. Key metrics such as atom economy and E-factor (Environmental Factor) provide a quantitative measure of the efficiency of a chemical process.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. For the ideal synthesis of (1E)-1-chloro-1,2-difluoroethene via catalytic hydrogenolysis of 1,2-dichloro-1,2-difluoroethylene:

C₂Cl₂F₂ + H₂ → C₂HClF₂ + HCl

The atom economy can be calculated as: (Molecular Weight of C₂HClF₂) / (Molecular Weight of C₂Cl₂F₂ + Molecular Weight of H₂) x 100%

This calculation reveals a high theoretical atom economy, as the only byproduct is hydrogen chloride, which itself can be a useful chemical.

Other green chemistry principles relevant to this synthesis include:

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents, as they are used in smaller amounts and can be recycled.

Energy Efficiency: Conducting the reaction at the lowest possible temperature and pressure reduces energy consumption. Optimizing the catalyst to be active at lower temperatures is a key goal.

Safer Solvents and Auxiliaries: While the hydrogenolysis is often a gas-phase reaction, any solvents used in catalyst preparation or product purification should be chosen to minimize environmental impact.

Waste Prevention: The high selectivity of the catalytic hydrogenolysis process minimizes the formation of unwanted byproducts, adhering to the principle of waste prevention.

By focusing on these principles, the synthesis of (1E)-1-chloro-1,2-difluoroethene can be made more sustainable and economically viable.

Chemical Transformations and Reaction Mechanisms of 1e 1 Chloro 1,2 Difluoroethene

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction of alkenes, which typically involves the attack of an electrophile on the electron-rich π-system of the double bond. However, in the case of (1E)-1-chloro-1,2-difluoroethene, the double bond is severely electron-deficient. The potent inductive electron-withdrawing effects of the two fluorine atoms and the chlorine atom significantly reduce the nucleophilicity of the π-bond, making it resistant to attack by electrophiles. Consequently, electrophilic addition reactions are generally not a favored pathway for this compound under standard conditions.

Halogenation Reactions (e.g., Bromination)

While the bromination of a typical alkene proceeds rapidly via a bromonium ion intermediate, the reaction with (1E)-1-chloro-1,2-difluoroethene is not well-documented in the scientific literature, presumably due to the deactivated nature of the double bond. For the reaction to proceed, it would require forcing conditions or a highly reactive electrophilic bromine source. The expected, though not experimentally confirmed, product would be 1,2-dibromo-1-chloro-1,2-difluoroethane.

Table 1: Hypothetical Electrophilic Bromination of (1E)-1-Chloro-1,2-difluoroethene

| Reactant | Reagent | Potential Product |

|---|

Hydrohalogenation Processes

The addition of hydrogen halides (HX) to alkenes, another classic electrophilic addition, follows Markovnikov's rule, proceeding through the most stable carbocation intermediate. For (1E)-1-chloro-1,2-difluoroethene, the initial protonation of the highly deactivated double bond is energetically unfavorable. The strong electron-withdrawing halogens would destabilize any adjacent carbocation, making the activation energy for this reaction prohibitively high. As such, there is a lack of specific documented examples of hydrohalogenation for this compound.

Addition of Pseudohalogen Species

Pseudohalogens, such as cyanogen (B1215507) ((CN)₂) or iodine cyanide (ICN), react with alkenes via mechanisms analogous to halogens. Their addition to the electron-poor double bond of (1E)-1-chloro-1,2-difluoroethene is also expected to be highly disfavored for the same reasons outlined for halogenation and hydrohalogenation. No specific research findings detailing such transformations for this particular ethene were identified.

Nucleophilic Substitution Reactions

Given the electron-deficient character of the double bond, (1E)-1-chloro-1,2-difluoroethene is a potential candidate for nucleophilic vinylic substitution. In this type of reaction, a nucleophile attacks one of the vinylic carbons, leading to the eventual displacement of a leaving group. The chlorine atom, being a better leaving group than fluorine, would be the most likely site for substitution.

Table 2: Plausible Nucleophilic Vinylic Substitution of (1E)-1-Chloro-1,2-difluoroethene

| Reactant | Nucleophile | Plausible Product |

|---|---|---|

| (1E)-1-Chloro-1,2-difluoroethene | Sodium methoxide (B1231860) (NaOCH₃) | (E)-1,2-Difluoro-1-methoxyethene |

Radical-Mediated Transformations

Radical-mediated reactions are a significant pathway for highly halogenated alkenes. Unlike electrophilic additions, radical additions are less sensitive to the electronic density of the double bond. The reaction is initiated by the formation of a free radical, which then adds to the ethene. The chemistry of the closely related 1,2-difluoroethylene (B154328) is dominated by radical processes. beilstein-journals.org

Photochemical Initiated Reactions

Photochemical initiation is a common method for generating radicals and inducing reactions in halogenated compounds. UV irradiation of (1E)-1-chloro-1,2-difluoroethene could potentially lead to several outcomes. One possibility is the homolytic cleavage of the carbon-chlorine bond, which is weaker than the carbon-fluorine bonds, to generate a vinylic radical and a chlorine radical. Another possibility is the photochemical addition of a radical species across the double bond.

For instance, the photochemical reaction of the isomer, 2-chloro-1,1-difluoroethene, with hydrogen bromide proceeds via a radical mechanism to yield 1-bromo-2-chloro-1,1-difluoroethane. rsc.org Similar radical additions are plausible for the (1E)-isomer. For example, the photochemically initiated addition of a radical species like the trichlorosilyl (B107488) radical (•SiCl₃) would be expected to proceed, as has been observed with related chlorofluoroalkenes. beilstein-journals.org

Table 3: Potential Photochemically Initiated Radical Addition

| Reactant | Radical Precursor | Conditions | Potential Product |

|---|---|---|---|

| (1E)-1-Chloro-1,2-difluoroethene | Trichlorosilane (B8805176) (HSiCl₃) | UV Irradiation | Trichloro(1-chloro-1,2-difluoroethyl)silane |

These reactions would likely proceed via a radical chain mechanism, initiated by the photolysis of the radical precursor, followed by propagation steps involving the addition of the radical to the ethene and subsequent atom transfer.

Cycloaddition Reactions

(1E)-1-chloro-1,2-difluoroethene engages in cycloaddition reactions, serving as a building block for the synthesis of cyclic compounds. Its reactivity is influenced by the presence of both chlorine and fluorine substituents on the double bond.

[2+2] Cycloadditions with Fluorinated Carbonyl Compounds

The photochemical [2+2] cycloaddition of fluoroalkenes with fluorinated aldehydes or ketones is a known method for forming fluorinated oxetanes. beilstein-journals.org While direct studies on (1E)-1-chloro-1,2-difluoroethene are not extensively detailed in the provided literature, the reactivity of the closely related (E)-1,2-difluoroethylene provides significant insight. In reactions with fluorinated ketones, (E)-1,2-difluoroethylene generally shows higher reactivity than its (Z)-isomer. beilstein-journals.org The reaction of (E)-1,2-difluoroethylene with fluorinated ketones leads to a mixture of stereoisomeric oxetanes, though the major product (around 70%) retains the original E-configuration of the alkene. beilstein-journals.org

When reacting with perfluoroaldehydes, both (E)- and (Z)-1,2-difluoroethylene yield a mixture of three isomeric oxetanes with high efficiency (78–94% yield). beilstein-journals.org Based on these analogous reactions, it is anticipated that (1E)-1-chloro-1,2-difluoroethene would react with fluorinated carbonyl compounds under photochemical conditions to produce a mixture of chloro- and fluoro-substituted oxetane (B1205548) stereoisomers. The electronic and steric effects of the chlorine atom would influence the regioselectivity and stereoselectivity of the cycloaddition.

Table 1: Analogous [2+2] Cycloaddition Reactions of 1,2-Difluoroethylene

| Alkene Isomer | Carbonyl Compound | Products | Yield | Reference |

|---|---|---|---|---|

| (E)-1,2-difluoroethylene | Fluorinated Ketones | Mixture of stereoisomers (major product retains E-configuration) | Moderate | beilstein-journals.org |

| (E)- or (Z)-1,2-difluoroethylene | Perfluoroaldehydes | Three isomeric oxetanes | 78-94% | beilstein-journals.org |

Diels-Alder Reactions as a Dienophile

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org For an alkene to be an effective dienophile, it is typically substituted with electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org

The fluorine and chlorine atoms on (1E)-1-chloro-1,2-difluoroethene are electron-withdrawing, which should enhance its reactivity as a dienophile in Diels-Alder reactions. This reaction would involve the formation of a substituted cyclohexene (B86901) ring, simultaneously creating two new carbon-carbon bonds. The stereochemistry of the dienophile is retained in the product, meaning the (E)-configuration of (1E)-1-chloro-1,2-difluoroethene would lead to a specific stereoisomer of the resulting cyclohexene adduct. libretexts.org For example, a reaction with a simple diene like 1,3-butadiene (B125203) would be expected to yield a dichlorodifluorocyclohexene derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions and Derivatizations

Transition metal catalysis offers a robust platform for the functionalization of haloalkenes like (1E)-1-chloro-1,2-difluoroethene. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex fluorinated molecules. nih.govrsc.org

Negishi Cross-Coupling

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. nih.govrsc.org This method is highly effective for forming carbon-carbon bonds. In the context of (1E)-1-chloro-1,2-difluoroethene, the carbon-chlorine bond is the most likely site for the cross-coupling reaction.

The catalytic cycle typically involves:

Oxidative Addition : A low-valent palladium(0) or nickel(0) complex reacts with the C-Cl bond of (1E)-1-chloro-1,2-difluoroethene to form a vinylpalladium(II) or vinylnickel(II) intermediate.

Transmetalation : The organozinc reagent transfers its organic group to the metal center, displacing the halide.

Reductive Elimination : The two organic groups on the metal complex couple and are eliminated, forming the final product and regenerating the active metal(0) catalyst. researchgate.net

This reaction would allow for the introduction of various alkyl, vinyl, aryl, or alkynyl groups at the 1-position of the difluoroethene scaffold, with retention of the double bond stereochemistry.

Suzuki-Miyaura Cross-Coupling (as analogous fluoroalkenes)

The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. yonedalabs.comresearchgate.net While aryl chlorides can be challenging substrates, advancements in catalyst systems, particularly the use of specialized phosphine (B1218219) ligands, have made these couplings more efficient. nih.govresearchgate.netnih.gov

For a substrate like (1E)-1-chloro-1,2-difluoroethene, the Suzuki-Miyaura reaction would proceed via a catalytic cycle similar to that of the Negishi coupling, involving oxidative addition of the C-Cl bond to a Pd(0) center, followed by transmetalation with a boronic acid derivative (activated by a base), and subsequent reductive elimination. yonedalabs.com The reaction is known for its high functional group tolerance and generally mild conditions. nih.gov The stereochemistry of the double bond in the fluoroalkene is typically preserved throughout the reaction sequence. The successful coupling of various chloro-heteroaromatics and chloroalkenes in the literature supports the feasibility of this transformation for (1E)-1-chloro-1,2-difluoroethene. nih.govnih.gov

Table 2: Key Steps in Suzuki-Miyaura Cross-Coupling

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Cl bond of the fluoroalkene. |

| Transmetalation | The organoboron species, activated by a base, transfers its organic group to the Pd(II) center. |

| Reductive Elimination | The coupled product is eliminated from the Pd(II) center, regenerating the Pd(0) catalyst. |

Palladium-Catalyzed Carboalkoxylation

Palladium-catalyzed carboalkoxylation is a type of carbonylation reaction where a carbonyl group (CO) and an alkoxy group (-OR) are added across a molecule. When applied to a vinyl halide like (1E)-1-chloro-1,2-difluoroethene, the reaction would typically involve the insertion of carbon monoxide into the vinyl-palladium intermediate formed after oxidative addition.

The proposed mechanism would involve:

Oxidative addition of the C-Cl bond to a Pd(0) catalyst.

Insertion of a CO molecule into the resulting vinyl-palladium(II) bond to form an acryloyl-palladium complex.

Nucleophilic attack by an alcohol (R-OH) on the palladium-bound carbonyl group, leading to the formation of an α,β-unsaturated ester.

Reductive elimination or a related pathway releases the final product and regenerates the catalyst.

This transformation would convert (1E)-1-chloro-1,2-difluoroethene into a fluorinated acrylate (B77674) ester, a valuable monomer for polymerization and a versatile building block in organic synthesis.

Alkene Metathesis Reactions (as analogous fluoroalkenes)

Alkene metathesis involving fluoroalkenes such as (1E)-1-chloro-1,2-difluoroethene represents a significant challenge and an area of active research. The electronic properties conferred by the fluorine atoms significantly influence the reactivity of the double bond and the stability of the catalytic intermediates. Olefin metathesis with electron-deficient alkenes, including halogenated ones, is known to be difficult. nih.gov However, recent advancements have demonstrated the viability of cross-metathesis reactions between two trisubstituted olefins, one of which is a trihaloalkene, to generate valuable trisubstituted alkenyl fluorides. nih.govspringernature.com This approach provides a catalytic and stereodivergent pathway to olefins bearing a fluoro- and chloro-terminus. nih.govresearchgate.net

The success of these reactions often relies on the careful selection of catalysts, typically molybdenum or ruthenium-based complexes, which are tolerant of the polar functionalities present in fluoroalkenes. researchgate.netduke.edumit.edu For instance, molybdenum alkylidene complexes have been shown to be effective in these transformations. nih.gov A key challenge is that trisubstituted alkenes are generally reluctant to re-enter a catalytic cycle, which can lead to low efficiency. nih.gov To overcome this, strategies such as the addition of a small amount of a less sterically hindered disubstituted olefin have been employed to "encourage" the catalyst to initiate the reaction. springernature.com The resulting chloro-fluoro-substituted alkene products are valuable intermediates, as the alkenyl chloride can be used in subsequent stereoretentive cross-coupling reactions. springernature.com

A detailed DFT study on the metathesis of various fluoroethenes catalyzed by a Hoveyda-Grubbs 2nd generation catalyst provides insight into these cycles. nih.gov The mechanism proceeds via the formation of a metallacyclobutane intermediate. nih.govharvard.edu

Productive Cycle: A productive pathway involves the reaction of the catalyst's metal alkylidene with one olefin to form a metallacyclobutane, which then undergoes cycloreversion to release a new olefin product and a new metal alkylidene. This new alkylidene then reacts with the second olefin partner to continue the cycle and form the final cross-product. For the reaction of (1E)-1-chloro-1,2-difluoroethene with another alkene (R¹-CH=CH-R²), the productive cycle would generate the desired R¹-CH=CF-Cl and R²-CH=CHF products.

Non-productive Cycle: A non-productive cycle occurs when the cycloreversion of the metallacyclobutane intermediate regenerates the initial metal alkylidene and the starting olefin. researchgate.netnih.gov This is essentially a "dead-end" pathway that consumes catalyst time without generating the desired product. Computational studies have shown that for some hydrofluoroethenes, the metathesis is hampered by a high preference for a non-productive cycle. This occurs via a ruthenacyclobutane intermediate with fluorine atoms in the 2 and 4 positions, which is thermodynamically favored to revert to the starting materials. nih.gov The relative stability of the possible metallacyclobutane intermediates and the barriers to their formation and cycloreversion determine the ratio of productive to non-productive turnover.

| Factor | Influence on Catalytic Cycle | Reference |

|---|---|---|

| Fluorine Substitution Pattern | Dictates the stability of metallacyclobutane intermediates. A 2,4-difluoro substitution pattern can favor a non-productive cycle. | nih.gov |

| Steric Pressure | Steric hindrance between substituents on the metallacyclobutane ring and the catalyst's ligands can favor non-productive pathways by disfavoring the formation of certain productive intermediates. | researchgate.net |

| Catalyst Structure | The ligands on the metal center (e.g., Mo or Ru) influence the electronic and steric environment, thereby affecting the transition state energies for productive vs. non-productive cycloreversion. | duke.edumit.edu |

Achieving high stereochemical control is a central goal in modern olefin metathesis. duke.edumit.edu For reactions involving (1E)-1-chloro-1,2-difluoroethene, the aim is to produce the trisubstituted alkene product with high selectivity for either the E or Z isomer. This control is typically dictated by the catalyst structure and the geometry of the starting olefin. duke.edu

Recent studies have shown that stereodivergent synthesis is possible, where either the E or Z product can be accessed by choosing the appropriate starting isomer of the haloalkene. nih.gov For example, cross-metathesis reactions using (Z)-1,2-dichloro-1-fluoroethene tend to produce Z-trisubstituted alkene products with high stereoisomeric purity. Conversely, starting with the (E)-isomer of the haloalkene provides access to the E-trisubstituted products, although sometimes with slightly lower efficiency. nih.gov This high degree of stereoretention suggests that the geometry of the olefin is largely preserved throughout the catalytic cycle.

The stereochemical outcome is determined at the stage of the metallacyclobutane intermediate. The relative orientation of the substituents on the four-membered ring is influenced by steric and electronic interactions with the catalyst's ligands. For molybdenum-based catalysts, it is proposed that in the key metallacyclobutane intermediate, the larger chlorine atom preferentially orients itself away from the bulkier catalyst ligands, thereby dictating the stereochemistry of the resulting product upon productive collapse. nih.gov

Miscellaneous Addition Reactions (e.g., Trichlorosilane Addition)

Beyond metathesis, (1E)-1-chloro-1,2-difluoroethene and its isomers can undergo various addition reactions. The addition of silanes, particularly trichlorosilane (SiHCl₃), is a notable transformation. The photochemical reaction of trichlorosilane with 1-chloro-2-fluoroethylene (B1583420) (a constitutional isomer of the title compound) has been shown to yield both possible 1:1 adducts: 1,1,1-trichloro-2-chloro-3-fluoro-1-silapropane (CH₂F-CHCl-SiCl₃) and 1,1,1-trichloro-2-fluoro-3-chloro-1-silapropane (CH₂Cl-CHF-SiCl₃). rsc.org This reaction proceeds via a free-radical mechanism initiated by UV light. rsc.orgbeilstein-journals.org

The initial step involves the formation of the trichlorosilyl radical (•SiCl₃), which then adds to the carbon-carbon double bond. The position of the addition is influenced by the substituents on the ethene. The resulting carbon-centered radical then abstracts a hydrogen atom from another trichlorosilane molecule to complete the addition and propagate the radical chain.

Further reactions can occur where the initial adducts are reduced by additional silane (B1218182) molecules, leading to the abstraction of a chlorine atom. It was observed that the abstraction of the β-chlorine (from the CHFCl group) occurs about 3.5 times more readily than the abstraction of the α-chlorine (from the CH₂Cl group). rsc.org Hydrolysis of these adducts results in the β-elimination of a halogen atom to produce vinyl chloride and vinyl fluoride (B91410), respectively. rsc.org

Mechanistic Investigations of (1E)-1-Chloro-1,2-difluoroethene Reactivity

The stereochemical outcome of reactions involving (1E)-1-chloro-1,2-difluoroethene and its analogs is a key area of mechanistic investigation. Many reactions exhibit high degrees of stereospecificity or stereoselectivity.

Stereospecificity: In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. For example, in addition reactions to the analogous (E)- and (Z)-1,2-difluoroethylene, a high degree of stereospecificity is often observed. Hypohalite additions typically proceed via a syn-specific pathway, meaning the erythro-isomer is formed from the cis-olefin and the threo-isomer from the trans-olefin. beilstein-journals.org Similarly, deuteration reactions of (E/Z)-1,2-difluoroethylene are also stereospecific. beilstein-journals.org

Stereoselectivity: In a stereoselective reaction, one stereoisomer is formed preferentially over others, regardless of the starting material's configuration, or a mixture of starting isomers yields predominantly one product isomer. The alkene metathesis reactions discussed previously are prime examples of stereoselective processes, where catalyst control can be used to favor the formation of either E or Z products. nih.govnih.gov In some photochemical [2+2] cycloaddition reactions, such as the reaction of (E)-1,2-difluoroethylene with fluorinated ketones, the product mixture often retains a significant portion of the starting olefin's configuration (e.g., ~70%), indicating a degree of stereoselectivity, though not complete stereospecificity. beilstein-journals.orgnih.gov In contrast, other reactions, like the addition of N-chloroimidobis(sulfonyl fluoride) to (Z)-1,2-difluoroethylene, have been shown to be stereounspecific, yielding a mixture of stereoisomers. beilstein-journals.org

| Reaction Type | Starting Isomer | Observed Outcome | Reference |

|---|---|---|---|

| Hypohalite Addition | (Z)-1,2-difluoroethylene | Stereospecific (syn-addition) leading to erythro product. | beilstein-journals.org |

| Hypohalite Addition | (E)-1,2-difluoroethylene | Stereospecific (syn-addition) leading to threo product. | beilstein-journals.org |

| Cross-Metathesis | (E)-1,2-dichloro-1-fluoroethene | Stereoselective, yielding E-trisubstituted alkene products. | nih.gov |

| [2+2] Cycloaddition | (E)-1,2-difluoroethylene | Partially stereoselective, with ~70% retention of configuration. | beilstein-journals.orgnih.gov |

The reactivity of (1E)-1-chloro-1,2-difluoroethene is governed by the formation of various transient species. The characterization of these reactive intermediates, often through computational studies or indirect experimental evidence, is crucial for understanding reaction mechanisms.

Metallacyclobutanes: As discussed in the context of alkene metathesis (Section 3.6.1), metallacyclobutanes are the key intermediates. nih.govnih.gov Their stability and the stereochemistry of their substituents are dictated by the catalyst and the reacting alkene. The preference for productive versus non-productive pathways is directly linked to the relative energies of different possible metallacyclobutane structures. nih.gov

Radical Intermediates: Many addition reactions involving (1E)-1-chloro-1,2-difluoroethene and its analogs proceed through radical pathways, especially under photochemical or high-temperature conditions. The addition of trichlorosilane is a classic example of a radical chain reaction involving the •SiCl₃ radical. rsc.orgrsc.org Similarly, the reaction of atomic chlorine with analogous chloro- and fluoro-ethylenes in the presence of oxygen involves the initial formation of a chloroalkyl radical (e.g., CFCl-CFCl₂), which then reacts further with oxygen. researchgate.net

Biradical Intermediates: Stepwise [2+2] cycloaddition reactions, particularly those initiated photochemically, are proposed to proceed via biradical intermediates. beilstein-journals.org For instance, the reaction of 1,2-difluoroethylene with fluorinated ketones likely involves the formation of a 1,4-biradical after the initial bond formation. The subsequent ring-closure of this intermediate leads to the final oxetane product. The lifetime and conformational dynamics of this biradical can influence the stereochemical outcome of the reaction, explaining why such reactions are often not fully stereospecific. beilstein-journals.orgnih.gov

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 1e 1 Chloro 1,2 Difluoroethene and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy of (1E)-1-Chloro-1,2-difluoroethene

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For (1E)-1-chloro-1,2-difluoroethene, the study of ¹H, ¹⁹F, and ¹³C nuclei provides a comprehensive picture of the molecule's electronic structure. While extensive datasets for this specific isomer are not widely published, the expected spectral characteristics can be predicted based on its structure and established principles of NMR.

The ¹H NMR spectrum of (1E)-1-chloro-1,2-difluoroethene is expected to feature a single resonance corresponding to the lone hydrogen atom. This signal's chemical shift would appear in the region typical for vinylic protons, influenced by the electronegativity of the adjacent fluorine and the geminal chlorine and fluorine atoms. The multiplicity of this signal would be a doublet of doublets, arising from spin-spin coupling to the two non-equivalent fluorine nuclei: a geminal coupling (²JHF) to the fluorine on the same carbon and a trans vicinal coupling (³JHF) to the fluorine on the adjacent carbon. The magnitude of these coupling constants provides valuable information about the geometry of the molecule.

The ¹⁹F NMR spectrum provides direct insight into the environment of the fluorine atoms. nih.govnih.gov For the (1E) isomer, two distinct signals are expected, one for each of the chemically non-equivalent fluorine nuclei.

The fluorine atom on the carbon bearing the hydrogen (C2) would be split into a doublet by the vicinal proton (³JHF).

The fluorine atom on the carbon bearing the chlorine (C1) would be split into a doublet by the geminal proton (²JHF).

Further splitting of each signal into a doublet might occur due to a small vicinal F-F coupling (³JFF) across the double bond. The chemical shifts of these two fluorine atoms would be different, reflecting their distinct electronic environments—one being on a chlorofluoro-substituted carbon and the other on a fluoro-substituted carbon.

In the ¹³C NMR spectrum, two resonances are anticipated, corresponding to the two non-equivalent carbon atoms of the double bond. The chemical shifts of these carbons are influenced by the attached halogen atoms. Furthermore, strong one-bond carbon-fluorine couplings (¹JCF) will cause significant splitting of these signals.

The carbon atom bonded to chlorine and fluorine (C1) is expected to appear as a doublet.

The carbon atom bonded to hydrogen and fluorine (C2) is also expected to appear as a doublet.

The magnitude of the ¹JCF coupling constants is typically large and is a characteristic feature in the NMR of organofluorine compounds.

Table 1: Predicted NMR Spectroscopic Data for (1E)-1-Chloro-1,2-difluoroethene Note: Specific experimental values for chemical shifts and coupling constants are not readily available in public literature. This table represents predicted patterns based on the molecular structure.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant(s) |

| ¹H | Vinylic region | Doublet of Doublets (dd) | ²JHF, ³JHF |

| ¹⁹F (on C1) | Two distinct regions | Doublet of Doublets (dd) | ²JHF, ³JFF |

| ¹⁹F (on C2) | for F nuclei | Doublet of Doublets (dd) | ³JHF, ³JFF |

| ¹³C (C1) | Olefinic region | Doublet (d) | ¹JCF |

| ¹³C (C2) | Olefinic region | Doublet (d) | ¹JCF |

Microwave Rotational Spectroscopy for Gas-Phase Molecular Structure and Dynamics

Microwave rotational spectroscopy is an exceptionally precise technique for determining the structure of molecules in the gas phase, where they are free from intermolecular interactions. nih.gov It allows for the measurement of rotational constants, from which highly accurate molecular geometries can be derived.

Studies utilizing Fourier transform microwave spectroscopy have provided high-resolution data for (1E)-1-chloro-1,2-difluoroethene. Analysis of the rotational spectra allows for the precise determination of the molecule's rotational constants. x-mol.comacs.org Furthermore, the measurement of the complete nuclear quadrupole coupling constant tensor for the chlorine atom, including off-diagonal elements, offers detailed information about the electronic field gradient around the chlorine nucleus, which is directly related to the molecule's structure and bonding. x-mol.comacs.org

Table 2: Experimental Rotational Constants for (1E)-1-chloro-2-fluoroethene

| Rotational Constant | Value (cm⁻¹) |

| A | 0.366 |

| B | 0.082 |

| C | 0.067 |

By co-expanding (1E)-1-chloro-1,2-difluoroethene with a binding partner in a supersonic jet, weakly bound complexes can be formed and their structures investigated using microwave spectroscopy. These studies reveal the nature of non-covalent interactions.

Complex with Acetylene (B1199291): The structure of the heterodimer formed with acetylene has also been determined. In this complex, the acetylene molecule forms a hydrogen bond with the fluorine atom on the singly halogenated carbon (C2). Additionally, a secondary interaction exists between the acetylene and the hydrogen atom on that same carbon. This arrangement demonstrates how a molecule can engage in multiple points of contact, with the final geometry resulting from a balance of favorable electrostatic interactions and induced angle strain. The study of such complexes provides critical data for understanding the fundamental forces that govern molecular recognition and assembly.

Table 3: Structural Parameters for the (1E)-1-Chloro-1,2-difluoroethylene–Acetylene Complex

| Parameter | Description | Value |

| Rcm | Distance between centers of mass | 3.65 Å |

| θ | Angle describing the position of acetylene H | 105° |

| φ | Angle describing the orientation of acetylene | 15° |

Analysis of Nuclear Quadrupole Coupling Tensors

The presence of the chlorine atom in (1E)-1-chloro-1,2-difluoroethene allows for the investigation of its nuclear quadrupole coupling tensors, which provides detailed information about the electric field gradient at the chlorine nucleus. This, in turn, offers a sensitive probe of the electronic environment of the C-Cl bond. Nuclear quadrupole coupling constants are typically determined with high precision using microwave spectroscopy.

For chlorotrifluoroethylene, the principal tensor elements were determined to be χ_zz = -77.46(10) MHz, χ_xx = 38.85(10) MHz, and χ_yy = 38.614(3) MHz. nih.gov These values provide a measure of the asymmetry of the electron distribution around the chlorine nucleus. The off-diagonal elements of the tensor can also be determined in favorable cases, allowing for the direct diagonalization of the tensor and a more complete understanding of the C-Cl bond without structural assumptions.

Theoretical calculations, often performed in conjunction with experimental studies, can provide valuable predictions of the nuclear quadrupole coupling constants. These calculations are crucial for assigning complex spectra and for interpreting the experimental results in terms of the electronic structure of the molecule. The comparison between experimental and theoretical values serves as a stringent test for the computational models used. In the absence of direct experimental data for (1E)-1-chloro-1,2-difluoroethene, theoretical calculations remain the primary source of information regarding its nuclear quadrupole coupling tensors.

Vibrational Spectroscopy (Infrared and Raman) for Structural Insight

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural characteristics of molecules by probing their vibrational modes. For (1E)-1-chloro-1,2-difluoroethene, a molecule with C₁ symmetry, all 12 of its fundamental vibrational modes are expected to be active in both IR and Raman spectra.

A comprehensive experimental study detailing the complete infrared and Raman spectra with assignments for all fundamental vibrational modes of (1E)-1-chloro-1,2-difluoroethene is not readily found in the current body of scientific literature. However, the vibrational spectra of structurally analogous compounds, such as cis- and trans-1,2-dichloro-1,2-difluoroethylene, have been extensively studied. These studies provide a basis for understanding the types of vibrational modes to be expected and their approximate frequency ranges.

The vibrational modes of (1E)-1-chloro-1,2-difluoroethene can be broadly categorized as:

C-H stretching and bending modes

C=C stretching mode

C-F stretching and bending modes

C-Cl stretching and bending modes

Torsional and out-of-plane bending modes

In the absence of a complete experimental dataset, theoretical calculations of the vibrational frequencies and intensities serve as a valuable predictive tool. These calculations, typically performed using density functional theory (DFT) or ab initio methods, can provide a good approximation of the vibrational spectrum and aid in the assignment of any experimentally observed bands.

For context, the fundamental vibrational frequencies for the related molecule trans-1,2-dichloroethylene (B151667) have been well-characterized. A selection of these is presented in the table below.

| Symmetry | Wavenumber (cm⁻¹) | Assignment |

| A_g | 3073 | C-H stretch |

| A_g | 1578 | C=C stretch |

| A_g | 1274 | C-H in-plane bend |

| A_g | 846 | C-Cl stretch |

| B_u | 3090 | C-H stretch |

| B_u | 1200 | C-H in-plane bend |

| B_u | 828 | C-Cl stretch |

Note: This data is for trans-1,2-dichloroethylene and is provided for illustrative purposes.

A detailed experimental and theoretical investigation would be necessary to definitively assign the vibrational spectrum of (1E)-1-chloro-1,2-difluoroethene.

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of (1E)-1-chloro-1,2-difluoroethene is characterized by a series of fragment ions that provide valuable structural information.

The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 98 g/mol for the ³⁵Cl isotope and 100 g/mol for the ³⁷Cl isotope). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the ratio of the M⁺ to M+2⁺ peaks being approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of (1E)-1-chloro-1,2-difluoroethene under electron ionization is expected to proceed through several pathways, primarily involving the cleavage of the C-Cl, C-F, and C-C bonds. The relative abundance of the resulting fragment ions depends on their stability.

A typical fragmentation pattern would include the following key steps:

Loss of a chlorine atom: This is often a favorable fragmentation pathway for chlorinated compounds, leading to the formation of a [C₂HF₂]⁺ ion.

Loss of a fluorine atom: Cleavage of a C-F bond would result in a [C₂HClF]⁺ ion.

Cleavage of the C=C bond: This can lead to smaller fragment ions.

Loss of HCl or HF: Rearrangement reactions followed by the elimination of neutral molecules like HCl or HF can also occur.

The GC-MS data available for (1E)-1-chloro-1,2-difluoroethene reveals a number of significant fragment ions. wikipedia.org The table below summarizes the major peaks observed in the mass spectrum.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 98 | 33 | [C₂H³⁵ClF₂]⁺ (Molecular Ion) |

| 100 | 11 | [C₂H³⁷ClF₂]⁺ (Molecular Ion Isotope) |

| 63 | 100 | [C₂HF₂]⁺ |

| 44 | 12 | [C₂H₂F]⁺ |

The base peak at m/z 63 corresponds to the loss of a chlorine atom, indicating that this is a very stable fragment. The analysis of this fragmentation pattern provides strong evidence for the elemental composition and connectivity of the molecule.

Theoretical and Experimental Determination of Spectroscopic Constants

The precise determination of spectroscopic constants is essential for a complete understanding of the molecular structure and dynamics of (1E)-1-chloro-1,2-difluoroethene. These constants, which include rotational constants, centrifugal distortion constants, and vibration-rotation interaction constants, are typically obtained from the analysis of high-resolution rotational or ro-vibrational spectra.

Experimental determination of these constants is most accurately achieved through microwave spectroscopy. The analysis of the rotational spectrum of a molecule allows for the determination of the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia of the molecule. From these constants, a precise molecular structure can be derived.

Theoretical calculations play a crucial role in predicting and complementing experimental data. Ab initio and density functional theory (DFT) methods can be used to calculate the equilibrium geometry of the molecule, from which the theoretical rotational constants can be derived. These calculations also provide predictions for other spectroscopic parameters, such as centrifugal distortion constants, which account for the non-rigidity of the molecule.

Theoretical and Computational Investigations of 1e 1 Chloro 1,2 Difluoroethene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio approaches provide valuable insights into molecular geometry, vibrational frequencies, and energetic properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT calculations could provide detailed information on the electronic structure, optimized geometry, and vibrational spectra of (1E)-1-chloro-1,2-difluoroethene. A typical DFT study would involve the selection of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the molecule. Such studies would yield important data, including bond lengths, bond angles, dihedral angles, and infrared and Raman vibrational frequencies. However, specific scholarly articles detailing such DFT investigations for (1E)-1-chloro-1,2-difluoroethene are not readily found in the surveyed literature.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are cornerstones of ab initio calculations. These approaches could be employed to accurately determine the molecular geometry and energy of (1E)-1-chloro-1,2-difluoroethene. For instance, a coupled-cluster study with single, double, and perturbative triple excitations [CCSD(T)] combined with a large basis set would be expected to provide highly accurate energetic and structural information. While studies on related molecules like cis-1-chloro-2-fluoroethylene have utilized such high-level ab initio computations to determine their molecular structure, similar dedicated studies for the (1E) isomer of 1-chloro-1,2-difluoroethene are not apparent in the available literature.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

The study of reaction mechanisms heavily relies on the calculation of activation energies (Ea) and other thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. These values help in determining the feasibility and rate of a chemical process. For a molecule like (1E)-1-chloro-1,2-difluoroethene, computational methods could be used to investigate various reactions, such as addition, elimination, or isomerization. However, specific research articles presenting calculated activation energies and thermodynamic parameters for reactions involving this compound are not available.

A crucial aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods allow for the optimization of TS geometries and the calculation of their vibrational frequencies to confirm the nature of the transition state (i.e., the presence of a single imaginary frequency). Analysis of the transition state structure provides insights into the bond-breaking and bond-forming processes. No specific studies characterizing transition states for reactions of (1E)-1-chloro-1,2-difluoroethene were identified.

A potential energy surface (PES) provides a comprehensive picture of the energy of a molecular system as a function of its geometry. By mapping the PES, chemists can identify reactants, products, intermediates, and transition states, thereby fully characterizing a reaction pathway. For (1E)-1-chloro-1,2-difluoroethene, a PES could be constructed to study, for example, its cis-trans isomerization or its reactions with other species. The literature search did not yield any studies that have mapped the potential energy surface for this specific molecule.

Studies on Intermolecular Interactions and Non-Covalent Bonding in (1E)-1-Chloro-1,2-difluoroethene Systems

The nature of intermolecular forces in systems containing (1E)-1-chloro-1,2-difluoroethene has been elucidated through gas-phase studies, primarily using Fourier transform microwave spectroscopy. These investigations reveal how the molecule interacts with protic acids like hydrogen fluoride (B91410) (HF) and hydrogen chloride (HCl), providing insight into the balance of electrostatic, steric, and resonance effects.

The analysis of rotational constants and nuclear quadrupole hyperfine coupling tensors for these complexes allows for a precise determination of their structures. nih.govacs.org Trends in structural parameters, such as bond lengths and angles, when compared to similar complexes involving other dihalo-substituted ethylenes, offer a deeper understanding of the subtle interplay of non-covalent forces. nih.gov For instance, the substitution of a chlorine atom trans to the fluorine involved in the hydrogen bond can modulate the relative importance of the primary hydrogen bond and the secondary interactions. acs.org

| Complex | Interaction | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| (1E)-1-Chloro-1,2-difluoroethene–HF | F···H (Hydrogen Bond) | 1.85 (Calculated) | - |

| ∠(C=C-F···H) | - | 109.5 (Calculated) | |

| (1E)-1-Chloro-1,2-difluoroethene–HCl | F···H (Hydrogen Bond) | 2.131 (Experimental) | - |

| ∠(C=C-F···H) | - | 107.4 (Experimental) |

Conformational Analysis and Isomerization Energy Landscapes

The conformational landscape of 1-chloro-1,2-difluoroethene is dominated by its cis (Z) and trans (E) isomers. Thermodynamic studies have quantified the energetic relationship between these two forms. For the isomerization of the related 1-chloro-2-fluoroethylene (B1583420), experimental data from gas-phase equilibrium studies provide key thermodynamic parameters. researchgate.net

For the cis-to-trans reaction of 1-chloro-2-fluoroethylene, the equilibrium constant (K) over a temperature range of 475–760 K has been determined. researchgate.net The relationship is described by the equation: log K = -171.0 K / T + 0.0462 researchgate.net

From this relationship, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of isomerization have been calculated. At a mean temperature of 615 K, the values are ΔH° = 780 ± 20 cal/mol and ΔS° = 0.21 ± 0.04 cal/deg·mol. researchgate.net This positive enthalpy change indicates that the cis isomer is energetically more stable than the trans isomer, an observation that contrasts with many simple alkenes where steric hindrance typically renders the trans isomer more stable. researchgate.net This phenomenon, where the cis isomer has lower energy, is noted in several other halogenated ethylenes and is sometimes referred to as the "cis effect". researchgate.net

| Parameter | Value | Temperature (K) |

|---|---|---|

| ΔH° | 780 ± 20 cal/mol | 615 |

| ΔS° | 0.21 ± 0.04 cal/deg·mol | 615 |

| Equilibrium Constant (K) | log K = -171.0/T + 0.0462 | 475 - 760 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its reactivity, and Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding this relationship. FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key predictors of chemical behavior.

The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). ossila.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's capacity to act as an electron acceptor (an electrophile). ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com

For (1E)-1-chloro-1,2-difluoroethene, the presence of highly electronegative fluorine and chlorine atoms significantly influences its electronic structure. These halogen substituents exert a strong inductive effect, withdrawing electron density from the carbon-carbon double bond. This withdrawal is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted ethene. The precise energy levels of the HOMO, LUMO, and the resulting energy gap for (1E)-1-chloro-1,2-difluoroethene would require specific quantum chemical calculations, which are not detailed in the surveyed literature. However, the principles of FMO theory allow for a qualitative prediction of its reactivity based on the anticipated electronic effects of its substituents.

| Orbital/Concept | Description | Reactivity Implication |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Governs the ability of a molecule to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is not occupied by electrons. | Governs the ability of a molecule to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and the LUMO. | Relates to molecular stability and the energy of the lowest electronic excitation. A smaller gap often indicates higher reactivity. |

Role of 1e 1 Chloro 1,2 Difluoroethene As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Fluorinated Organic Compounds

(1E)-1-Chloro-1,2-difluoroethene is a key starting material for constructing more complex fluorinated molecules. Its reactivity allows for the formation of various functional groups and carbon-carbon bonds.

Researchers have explored its participation in radical telomerization reactions with alcohols such as methanol (B129727). researchgate.net These reactions, typically initiated by peroxides at elevated temperatures, lead to the formation of chlorofluoroalcohols. researchgate.net The process involves the radical addition of a hydroxymethyl group across the double bond. researchgate.net Studies on the reactivity of various chlorofluoroolefins have shown that the specific arrangement of halogen atoms significantly influences the reaction's outcome. researchgate.net

Furthermore, the compound is a valuable precursor in metal-catalyzed cross-coupling reactions. Specifically, it has been used in Negishi-type coupling processes. researchgate.net In these reactions, the (E)-1-chloro-1,2-difluoroethene is first converted into a stereochemically defined organozinc reagent. This reagent can then be coupled with various aryl iodides in the presence of a palladium catalyst to produce (E)-1-chloro-1,2-difluorostyrenes in high yields, demonstrating a powerful method for creating fluorinated vinylarenes. researchgate.net

| Reaction Type | Reagents | Product Class | Significance |

| Radical Telomerization | Methanol, Peroxide Initiator | Chlorofluoroalcohols | Creates functionalized, short-chain fluorinated alcohols. researchgate.net |

| Negishi Cross-Coupling | 1. Zinc2. Aryl Iodide, Pd Catalyst | (E)-1-Chloro-1,2-difluorostyrenes | Forms C-C bonds with retention of stereochemistry. researchgate.net |

Building Block for Advanced Polymeric Materials and Elastomers

The inclusion of fluorine in polymers can dramatically enhance their properties, imparting chemical resistance, thermal stability, and low surface energy. (1E)-1-Chloro-1,2-difluoroethene, as a fluorinated monomer, is a valuable component in the synthesis of advanced polymeric materials.

Patent literature indicates that 1,2-difluoroethylene (B154328) (of which (1E)-1-chloro-1,2-difluoroethene is a derivative) is a potential monomer for creating new fluoropolymers. beilstein-journals.orgbeilstein-journals.org Its ability to polymerize, either with itself or with other monomers, opens avenues for developing novel materials with tailored properties. For example, it has been identified as a comonomer in the production of terpolymers, alongside other fluoroalkenes like 1,1-difluoroethylene and 1,1,2,3,3,3-hexafluoroprop-1-ene. guidechem.com These combinations can lead to the formation of fluorinated elastomers with a unique balance of flexibility, durability, and resistance to harsh environments.

| Polymer Type | Comonomers | Resulting Material | Potential Application |

| Terpolymer | 1,1-difluoroethylene, 1,1,2,3,3,3-hexafluoroprop-1-ene | Fluorinated Elastomer | Seals, gaskets, and other components for demanding industrial environments. guidechem.com |

| Fluoropolymer | (Self-polymerization or with other fluoroalkenes) | Novel Fluoropolymers | Materials with high thermal and chemical stability. beilstein-journals.orgbeilstein-journals.org |

Synthesis of Fluoroalkenyl Moieties with Precise Stereochemical Control

One of the most significant applications of (1E)-1-chloro-1,2-difluoroethene is in stereospecific synthesis. The fixed (E)-geometry of the double bond can be transferred to the product, allowing for the synthesis of complex molecules with a high degree of stereochemical purity. This is particularly important in the synthesis of bioactive molecules where stereoisomers can have vastly different biological activities.

The stereospecific synthesis of (E)- and (Z)-1-chloro-1,2-difluorostyrenes provides a clear example of this principle. researchgate.net By starting with the pure (E)-isomer of 1-chloro-1,2-difluoroethene, chemists can selectively synthesize the (E)-isomer of the corresponding styrene (B11656) product through a Negishi coupling reaction. researchgate.net This retention of configuration is a hallmark of the reaction mechanism and underscores the utility of using stereochemically defined starting materials. This approach provides a reliable pathway to trisubstituted alkenyl fluorides, which are valuable mimics for secondary amide bonds in peptide analogs. nih.gov The ability to generate either the E- or Z-isomer by selecting the appropriate starting alkene is a powerful tool in drug discovery and materials science. nih.gov

| Starting Material | Reaction | Product | Stereochemical Outcome |

| (1E)-1-Chloro-1,2-difluoroethene | Negishi Coupling with Aryl Iodide | (E)-1-Chloro-1,2-difluorostyrene | Retention of the (E) configuration. researchgate.net |

| (1Z)-1-Chloro-1,2-difluoroethene | Negishi Coupling with Aryl Iodide | (Z)-1-Chloro-1,2-difluorostyrene | Retention of the (Z) configuration. researchgate.net |

Development of Derivatization Methods for Specialized Research Applications

In many areas of chemical research, particularly in analytical chemistry and chemical biology, it is often necessary to modify a molecule to enhance its properties for a specific application. This process, known as derivatization, can be used to improve volatility for gas chromatography, increase detection sensitivity, or attach a molecule to a solid support or a biological probe.

For (1E)-1-chloro-1,2-difluoroethene, the reactive sites—the double bond and the carbon-halogen bonds—provide handles for such derivatization. Although specific derivatization protocols for this exact compound for analytical purposes are not extensively detailed, general methods for other chlorinated compounds are well-established. For instance, techniques have been developed for derivatizing various industrial and warfare-related chlorides using reagents like alcohols in a pyridine (B92270) solution to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org

The double bond in (1E)-1-chloro-1,2-difluoroethene could be targeted by various addition reactions to introduce new functional groups. These groups could be designed to fluoresce, to react with a specific surface, or to possess a particular chemical reactivity for further synthetic steps. Such derivatization strategies would expand the utility of this versatile building block into new research domains requiring specialized molecular tools.

Environmental and Atmospheric Chemical Research on 1e 1 Chloro 1,2 Difluoroethene Analogs

Atmospheric Lifetime and Degradation Pathways of Halogenated Ethenes

The atmospheric lifetime of a halogenated ethene is a key metric for its environmental impact. It is predominantly controlled by the rate of its reaction with the hydroxyl radical (OH), which is the primary daytime oxidant in the troposphere. Halogenated ethenes, due to their carbon-carbon double bond, are generally more reactive and thus have shorter atmospheric lifetimes compared to their saturated counterparts (halogenated alkanes).

The primary degradation pathway for these compounds is initiated by the addition of an OH radical to the double bond. This is followed by a series of reactions that ultimately break down the molecule. For chloro- and fluoro-substituted ethenes, the presence of halogen atoms influences the reaction rate and the subsequent degradation steps.

For instance, studies on analogs such as trans-1-chloro-3,3,3-trifluoropropylene (tCFP) and trans-1,2-dichloroethylene (B151667) (tDCE) show that their atmospheric lifetimes are on the order of days to a few months. semanticscholar.orgcopernicus.org The atmospheric lifetime of tCFP is estimated to be 40.4 days, while that of tDCE is 12.7 days. semanticscholar.org These short lifetimes significantly limit their ability to reach the stratosphere and contribute to ozone depletion. The degradation of these molecules is expected to occur almost entirely within the troposphere. semanticscholar.org

The degradation of (1E)-1-chloro-1,2-difluoroethene is expected to follow a similar pathway, initiated by OH radical addition. The resulting haloalkyl radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions can lead to the formation of various degradation products, including phosgene (B1210022) (COCl₂), formyl fluoride (B91410) (HC(O)F), and other halogenated carbonyls.

Photochemical Reactivity and Reactions with Atmospheric Radicals

The photochemical reactivity of halogenated ethenes is centered on their reactions with key atmospheric radicals, namely the hydroxyl radical (OH), chlorine atoms (Cl), and ozone (O₃). The rates of these reactions determine the atmospheric lifetime and the specific degradation products formed.

Reaction with OH Radicals: As mentioned, the reaction with OH radicals is the dominant loss process for halogenated ethenes in the troposphere. The presence of the double bond makes these molecules susceptible to electrophilic addition by the OH radical. The rate constants for these reactions are generally fast, leading to short atmospheric lifetimes. For example, the rate constant for the reaction of OH with trans-1-chloro-3,3,3-trifluoropropylene at 295 K has been measured to be 4.4 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. semanticscholar.org

Reaction with Cl Atoms: In marine or coastal areas, and in regions with significant industrial emissions, chlorine atoms can also be an important atmospheric oxidant. Like OH radicals, Cl atoms react with halogenated ethenes via addition to the double bond. These reactions are typically very fast. For example, the rate coefficient for the reaction of Cl atoms with 1,2-dichloro-1,2-difluoroethylene (B1335003) (a structural analog of (1E)-1-chloro-1,2-difluoroethene) has been measured at 293 ± 2 K to be (6.5 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Such rapid reaction rates indicate that Cl atoms can significantly contribute to the degradation of these compounds in specific environments.

Reaction with Ozone (O₃): The reaction of halogenated ethenes with ozone is generally much slower than their reactions with OH radicals and Cl atoms. Therefore, ozonolysis is typically considered a minor atmospheric loss process for these compounds.

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|---|

| trans-1-Chloro-3,3,3-trifluoropropylene | OH | 4.4 × 10⁻¹³ | 295 |

| 1,2-Dichloro-1,2-difluoroethylene | Cl | (6.5 ± 1.0) × 10⁻¹¹ | 293 ± 2 |

Future Research Directions and Emerging Trends for 1e 1 Chloro 1,2 Difluoroethene

Development of Novel and Highly Stereoselective Synthetic Pathways